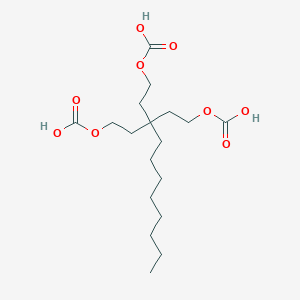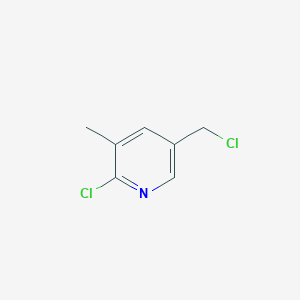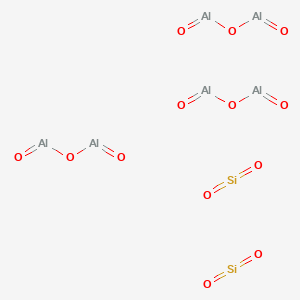
2-(1-Methoxyethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxyethyl)oxirane, also known as methyl glycidyl ether, is a chemical compound that is commonly used in various scientific research applications. It is a colorless, flammable liquid with a slight sweet odor. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxyethyl)oxirane is not fully understood. However, it is believed to react with various functional groups such as hydroxyl, carboxyl, and amine groups to form stable covalent bonds. This reaction leads to the formation of various organic compounds such as glycidyl ethers and epoxy resins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methoxyethyl)oxirane are not fully understood. However, it is known to be a skin and eye irritant. Prolonged exposure to this compound can also cause respiratory problems and liver damage. Therefore, it is important to handle this compound with care and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Methoxyethyl)oxirane in lab experiments include its unique chemical properties, which allow for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for appropriate protective equipment when handling it.
Direcciones Futuras
There are several future directions for the use of 2-(1-Methoxyethyl)oxirane in scientific research. One direction is the development of more efficient and environmentally friendly synthesis methods. Another direction is the use of this compound in the production of biodegradable polymers and coatings. Additionally, the use of 2-(1-Methoxyethyl)oxirane in the synthesis of new drugs and pharmaceuticals is an area of potential future research.
Conclusion:
In conclusion, 2-(1-Methoxyethyl)oxirane is a chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable reagent in the synthesis of various organic compounds. However, its potential toxicity requires appropriate handling and protective equipment. Future research in this field could lead to the development of more efficient and environmentally friendly synthesis methods, as well as the production of new drugs and pharmaceuticals.
Métodos De Síntesis
The synthesis of 2-(1-Methoxyethyl)oxirane is usually carried out by the reaction of epichlorohydrin with methanol in the presence of a base catalyst such as sodium hydroxide. The reaction is exothermic and is usually carried out under reflux conditions. The resulting product is then purified by distillation to obtain pure 2-(1-Methoxyethyl)oxirane.
Aplicaciones Científicas De Investigación
2-(1-Methoxyethyl)oxirane is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as glycidyl ethers, epoxy resins, and glycerol derivatives. It is also used as a cross-linking agent in the production of polymers and coatings. Additionally, it is used as a solvent in various chemical reactions.
Propiedades
Número CAS |
143587-91-1 |
|---|---|
Nombre del producto |
2-(1-Methoxyethyl)oxirane |
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
2-(1-methoxyethyl)oxirane |
InChI |
InChI=1S/C5H10O2/c1-4(6-2)5-3-7-5/h4-5H,3H2,1-2H3 |
Clave InChI |
IKUAUHZFSKCAIQ-UHFFFAOYSA-N |
SMILES |
CC(C1CO1)OC |
SMILES canónico |
CC(C1CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



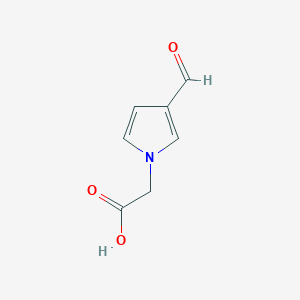
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
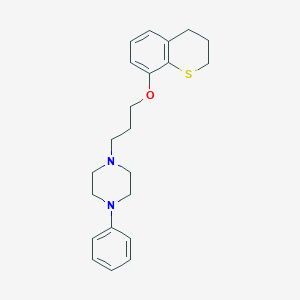
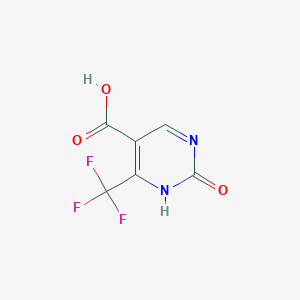

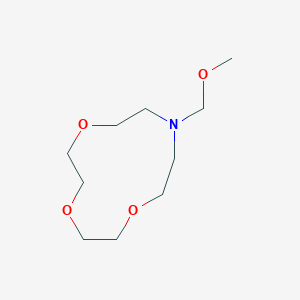


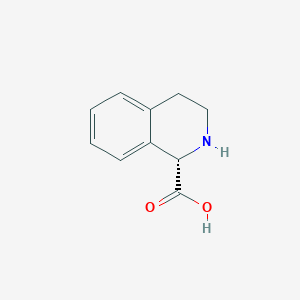
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
